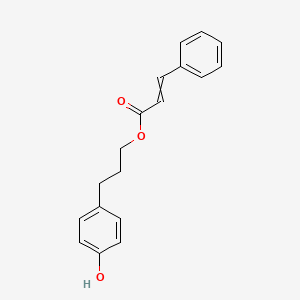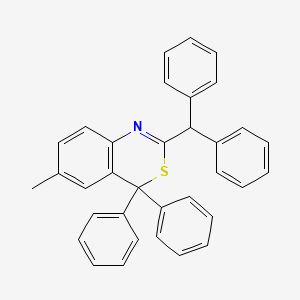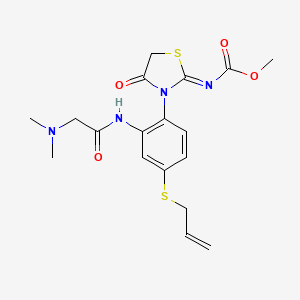
3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an allylthio group, and a dimethylaminoacetamido group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the allylthio and dimethylaminoacetamido groups. Common reagents used in the synthesis include thioamides, allyl halides, and dimethylaminoacetyl chloride. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazolidinone ring can be reduced to form thiazolidines.
Substitution: The dimethylaminoacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
3-(4-Allylthio-2-(2-dimethylaminoacetamido)phenyl)-2-methoxycarbonyliminothiazolidin-4-one: Unique due to its specific combination of functional groups.
Thiazolidinones: A class of compounds with a thiazolidinone ring, known for their diverse biological activities.
Allylthio derivatives: Compounds containing an allylthio group, often studied for their antimicrobial properties.
Dimethylaminoacetamido derivatives: Compounds with a dimethylaminoacetamido group, explored for their potential as enzyme inhibitors.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
63753-35-5 |
|---|---|
分子式 |
C18H22N4O4S2 |
分子量 |
422.5 g/mol |
IUPAC名 |
methyl (NZ)-N-[3-[2-[[2-(dimethylamino)acetyl]amino]-4-prop-2-enylsulfanylphenyl]-4-oxo-1,3-thiazolidin-2-ylidene]carbamate |
InChI |
InChI=1S/C18H22N4O4S2/c1-5-8-27-12-6-7-14(13(9-12)19-15(23)10-21(2)3)22-16(24)11-28-17(22)20-18(25)26-4/h5-7,9H,1,8,10-11H2,2-4H3,(H,19,23)/b20-17- |
InChIキー |
HBVNOVMFUXIFKU-JZJYNLBNSA-N |
異性体SMILES |
CN(C)CC(=O)NC1=C(C=CC(=C1)SCC=C)N\2C(=O)CS/C2=N\C(=O)OC |
正規SMILES |
CN(C)CC(=O)NC1=C(C=CC(=C1)SCC=C)N2C(=O)CSC2=NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid](/img/structure/B14492212.png)


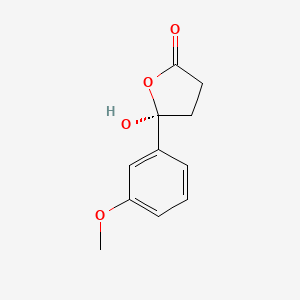
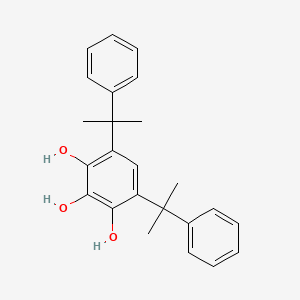
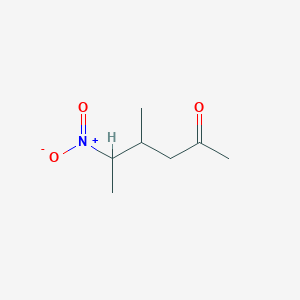
![3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine](/img/structure/B14492238.png)
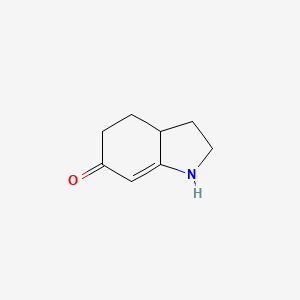
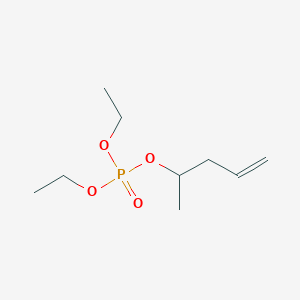

![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
